6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Overview
Description
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The compound’s structure includes a bromine atom and a methyl group attached to the tetrahydroisoquinoline core, which is further stabilized by the hydrochloride salt.
Preparation Methods
The synthesis of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline derivatives. One common method is the reaction of isoquinoline with bromine under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Bromo-5-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound without the bromine and methyl substitutions, used in similar research applications.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a bromine atom but lacking the methyl group.
The uniqueness of this compound lies in its specific substitutions, which can influence its biological activity and chemical reactivity, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-7-9-4-5-12-6-8(9)2-3-10(7)11;/h2-3,12H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONRRLTHHGSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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